11,15-Dimethylpentatriacontane
Description
11,15-Dimethylpentatriacontane (11,15diMeC35) is a branched alkane with the molecular formula C₃₇H₇₆, derived from the straight-chain pentatriacontane (C₃₅H₇₂) by the addition of two methyl groups at positions 11 and 13. This compound is a member of the cuticular hydrocarbon (CHC) family, which plays critical roles in insect communication, waterproofing, and desiccation resistance . Structurally, the methyl branches disrupt the linearity of the carbon chain, influencing its physical properties, such as melting point, solubility, and volatility, compared to unbranched alkanes.
11,15diMeC35 has been identified as a major component in the CHC profiles of Hawaiian Drosophila species (e.g., D. heteroneura and D. silvestris) and Argentine ants (Linepithema humile), where it contributes to nestmate recognition and social behavior . Its detection and quantification rely heavily on gas chromatography-mass spectrometry (GC-MS), though co-elution with structurally similar isomers (e.g., 13,19-dimethylpentatriacontane) complicates absolute identification .
Properties
CAS No. |
56987-84-9 |
|---|---|
Molecular Formula |
C37H76 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
11,15-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI Key |
PFWHBIJHNFAHQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,15-Dimethylpentatriacontane can be achieved through various synthetic routes. One common method involves the use of optically pure starting materials, such as ®-(+)-citronellic acid. The synthetic process typically includes steps like esterification, epoxidation, and periodic acid oxidation, followed by Wittig olefination . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
11,15-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
11,15-Dimethylpentatriacontane has several scientific research applications, particularly in the field of entomology. It is a significant component of the cuticular hydrocarbons in insects, serving various roles such as:
Sex Pheromones: It acts as a sex pheromone in certain insect species, aiding in mating and reproduction.
Chemical Communication: It is involved in chemical signaling, helping insects recognize colony members, differentiate between species, and communicate with each other.
Barrier Against Desiccation: The compound forms part of the epicuticular wax layer, providing a barrier against water loss and protecting insects from desiccation.
Mechanism of Action
The mechanism of action of 11,15-Dimethylpentatriacontane in insects involves its role as a cuticular hydrocarbon. It interacts with specific receptors on the surface of other insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptors and pheromone-binding proteins, which facilitate the detection and interpretation of chemical signals .
Comparison with Similar Compounds
Key Findings :
- Branch proximity to the chain terminus (e.g., 3,7 vs. 11,15) reduces molecular symmetry, increasing retention indices in gas-liquid chromatography .
- 11,15diMeC35 and 13,19diMeC35 are often indistinguishable via GC-MS alone due to co-elution and near-identical mass spectra, necessitating advanced techniques like nuclear magnetic resonance (NMR) for resolution .
Chain-Length Homologs
11,15diMeC35 belongs to a homologous series of dimethyl-branched alkanes with varying chain lengths:
Key Findings :
- Longer-chain homologs (e.g., C₃₇ vs. C₃₁) exhibit higher melting points and lower volatility, enhancing their utility as waterproofing agents in arthropods .
Comparison with Linear and Trimethylated Analogs
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